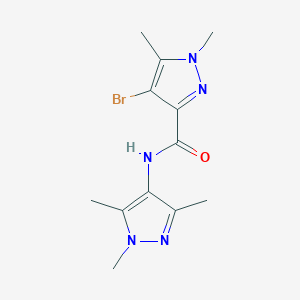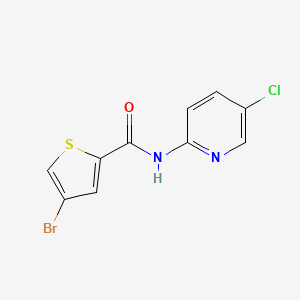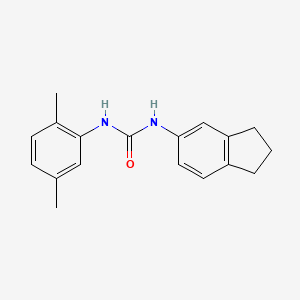![molecular formula C17H29NO B10967060 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B10967060.png)
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-cyclopentylpropanamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-2-ylmethylamine with cyclopentylpropanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-chloroacetamide
- N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-hydroxyacetamide
- N-(1-bicyclo[2.2.1]hept-2-ylmethyl)-2-phenylacetamide
Uniqueness
N-[1-(bicyclo[221]hept-2-yl)ethyl]-3-cyclopentylpropanamide is unique due to its specific bicyclic structure and the presence of a cyclopentyl group
Properties
Molecular Formula |
C17H29NO |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-cyclopentylpropanamide |
InChI |
InChI=1S/C17H29NO/c1-12(16-11-14-6-8-15(16)10-14)18-17(19)9-7-13-4-2-3-5-13/h12-16H,2-11H2,1H3,(H,18,19) |
InChI Key |
GHASTKLRCQNJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967003.png)


![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)
methanone](/img/structure/B10967035.png)
![5-(2-Furyl)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10967041.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10967045.png)
![N-methyl-N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B10967047.png)

![N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10967051.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967052.png)
